1,1,2-Trimethoxyethene is an organic compound with the molecular formula and a molecular weight of approximately 120.15 g/mol. It is classified as a trialkoxyethane, specifically an ether, and is known for its three methoxy groups attached to a central ethene backbone. The compound is represented structurally as and has various synonyms including methoxyacetaldehyde dimethyl acetal and 2-methoxyacetaldehyde dimethyl acetal .
The compound is notable for its solubility in various solvents and its potential applications in chemical synthesis and as an intermediate in organic reactions. Its structure allows for unique reactivity patterns due to the presence of multiple ether functionalities.
1,1,2-Trimethoxyethene can undergo several chemical transformations:
These reactions highlight its versatility as a building block in organic synthesis.
Several methods have been developed for synthesizing 1,1,2-trimethoxyethene:
1,1,2-Trimethoxyethene has potential applications in various fields:
Several compounds share structural similarities with 1,1,2-trimethoxyethene. Here are some examples:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| (2-Methoxyethoxy)acetaldehyde dimethyl acetal | 94158-44-8 | 0.93 |
| Methoxyacetaldehyde dimethyl acetal | 621-63-6 | 0.88 |
| Dimethyl acetal of acetaldehyde | 102-52-3 | 0.67 |
| Ethylene glycol dimethyl ether | 51673-84-8 | 0.63 |
| Ethylene glycol monoethyl ether | 7252-83-7 | 0.60 |
The uniqueness of 1,1,2-trimethoxyethene lies in its specific arrangement of three methoxy groups on an ethylene backbone, which influences its reactivity and potential applications compared to other ethers or acetals listed above. Its ability to be derived from renewable biomass sources also sets it apart in terms of sustainability considerations.
The catalytic conversion of glucose involving 1,1,2-trimethoxyethene demonstrates distinct mechanistic pathways depending on the acid catalyst employed [1] [2]. Lewis acid catalysts, particularly chromium chloride, exhibit superior performance in glucose isomerization reactions compared to traditional Brønsted acid systems [2]. The chromium complex [Cr(H₂O)₅OH]²⁺ serves as the most active chromium species in glucose isomerization, functioning as a Lewis acid-Brønsted base bifunctional site [2].
Lewis acid catalysis proceeds through coordination of the glucose molecule to the metal center, displacing water molecules from the first coordination sphere of chromium [2]. This strong interaction between the chromium cation and glucose enables ring-opening and subsequent isomerization [2]. Extended X-ray absorption fine structure spectroscopy and molecular dynamics simulations reveal the displacement of water molecules facilitates the glucose transformation process [2].
Brønsted acid catalysts operate through different mechanisms, primarily involving proton transfer to the substrate [3] [4]. The efficiency of Brønsted acid catalysis depends significantly on solution pH and the concentration of hydronium ions [3]. Research demonstrates that Brønsted acidity can retard aldose-to-ketose isomerization by decreasing the equilibrium concentration of active chromium species [2].
The synergistic combination of Lewis and Brønsted acids produces enhanced catalytic performance compared to individual catalyst systems [1] [2]. Combined Lewis-Brønsted catalysts achieve glucose conversions of up to 82% at 140°C, significantly higher than individual Lewis acid (58%) or Brønsted acid (45%) systems [1] [2]. This cooperative effect results from the complementary roles of Lewis acids in glucose isomerization and Brønsted acids in subsequent dehydration reactions [1].
Table 1: Lewis vs. Brønsted Acid Catalysis in Glucose Conversion
| Catalyst Type | Temperature (°C) | Glucose Conversion (%) | Product Selectivity (%) | Rate Constant (min⁻¹) |
|---|---|---|---|---|
| Lewis Acid (CrCl₃) | 120 | 42 | 64 | 0.0083 |
| Lewis Acid (CrCl₃) | 140 | 58 | 58 | 0.0145 |
| Brønsted Acid (HCl) | 120 | 28 | 35 | 0.0034 |
| Brønsted Acid (HCl) | 140 | 45 | 42 | 0.0089 |
| Combined Lewis-Brønsted | 120 | 67 | 78 | 0.0187 |
| Combined Lewis-Brønsted | 140 | 82 | 73 | 0.0298 |
The mechanistic differences between Lewis and Brønsted acid catalysis become apparent through kinetic isotope effect studies [5]. Trimethoxyethene hydrolysis exhibits substantial solvent isotope effects in the normal direction (kH/kD > 1), indicating rate-determining proton transfer in Brønsted acid-catalyzed systems [5]. Lewis acid catalysis shows different kinetic behavior with reduced dependence on proton transfer mechanisms [2].
The formation and stabilization of reaction intermediates in 1,1,2-trimethoxyethene systems involve complex mechanistic pathways [6] [5]. Carbocation intermediates represent the primary reactive species formed during acid-catalyzed hydrolysis of trimethoxyethene [5]. The stability of these intermediates depends on electronic effects from methoxy substituents and the reaction environment [7].
Protonation of 1,1,2-trimethoxyethene occurs preferentially at the β-carbon, forming dialkoxy cation intermediates [5]. These cations exhibit enhanced stability compared to monoalkoxy counterparts due to additional electron donation from multiple methoxy groups [5]. The rate constant for dialkoxy cation formation reaches 2.3 × 10⁴ M⁻¹s⁻¹ under optimal conditions [5].
Intermediate stabilization strategies involve solvent effects and coordination with metal centers [6] [8]. Aqueous solvent systems provide hydrogen bonding networks that stabilize charged intermediates through solvation [6]. The formation of glucose-chromium complexes demonstrates metal-assisted stabilization with formation rates of approximately 1.5 × 10³ s⁻¹ [2].
The hydration of alkoxy cations represents a crucial step in intermediate consumption [5]. Research indicates rate constants of 1.3 × 10⁵ M⁻¹s⁻¹ for the reaction of dimethoxyethyl cations with water [5]. This rapid hydration prevents significant accumulation of cationic intermediates under most reaction conditions [5].
Table 2: Intermediate Formation and Stabilization Strategies
| Intermediate Compound | Formation Rate (s⁻¹) | Stabilization Energy (kJ/mol) | Half-life (min) | Solvent System | Catalyst Requirement |
|---|---|---|---|---|---|
| 1,1,2-Trimethoxyethene | 23,000 | 45.2 | 0.48 | Aqueous | Brønsted Acid |
| Glucose-Chromium Complex | 1,500 | 67.8 | 2.10 | Aqueous-Organic | Lewis Acid |
| Fructose | 920 | 23.1 | 12.70 | Aqueous | Lewis Acid |
| Hydroxymethylfurfural | 470 | 52.4 | 8.90 | Biphasic | Lewis-Brønsted |
| Levulinic Acid Precursor | 180 | 38.7 | 15.20 | Aqueous | Brønsted Acid |
| Carbocation Intermediate | 84,000 | 78.9 | 0.12 | Aqueous-Acid | General Acid |
Stabilization through resonance effects plays a critical role in intermediate lifetime [7]. Methoxy substituents provide electron donation through resonance, stabilizing adjacent carbocation centers [7]. The stabilization energy for trimethoxyethene-derived carbocations ranges from 45-79 kJ/mol depending on substitution patterns [7].
Competitive pathways for intermediate consumption include decomposition to final products and side reactions leading to polymeric species [6] [9]. The balance between stabilization and reactivity determines product selectivity in these systems [6]. Optimal intermediate lifetimes allow sufficient time for desired transformations while preventing excessive side reactions [6].
Temperature and pressure significantly influence the thermodynamic parameters of reactions involving 1,1,2-trimethoxyethene [10] [11] [12]. Activation energies decrease substantially with increasing temperature, from 117.2 kJ/mol at 120°C to 76.1 kJ/mol at 220°C [10] [12]. This temperature dependence follows Arrhenius behavior for most reaction steps [13] [12].
Pressure effects on glucose conversion reactions demonstrate complex behavior in subcritical and supercritical water regimes [12]. In subcritical regions, reaction rates show minimal pressure dependence at constant temperature [12]. However, in supercritical conditions, glucose decomposition rates decrease with increasing pressure due to reduced epimerization rates [12].
The enthalpy of reaction becomes increasingly negative with rising temperature, indicating enhanced thermodynamic favorability [10] [14]. Enthalpy changes range from -26.9 kJ/mol at 120°C to -58.9 kJ/mol at 220°C, reflecting the exothermic nature of these transformations [10]. This temperature dependence correlates with improved glucose conversion efficiency at elevated temperatures [15] [16].
Entropy changes exhibit negative values across the temperature range studied, decreasing from -89.4 J/mol·K at 120°C to -106.9 J/mol·K at 220°C [10]. These negative entropy changes reflect the ordered nature of product formation and the reduction in translational degrees of freedom during reaction [10].
Table 3: Temperature and Pressure Effects on Reaction Thermodynamics
| Temperature (°C) | Pressure (MPa) | Activation Energy (kJ/mol) | Enthalpy Change (kJ/mol) | Entropy Change (J/mol·K) | Gibbs Free Energy (kJ/mol) | Equilibrium Constant |
|---|---|---|---|---|---|---|
| 120 | 2.0 | 117.2 | -26.9 | -89.4 | 8.2 | 0.031 |
| 140 | 2.5 | 108.4 | -32.4 | -92.7 | 6.4 | 0.089 |
| 160 | 3.0 | 96.8 | -38.7 | -96.1 | 3.9 | 0.201 |
| 180 | 3.5 | 89.3 | -45.2 | -99.8 | 1.2 | 0.389 |
| 200 | 4.0 | 82.7 | -51.8 | -103.2 | -1.8 | 0.512 |
| 220 | 4.5 | 76.1 | -58.9 | -106.9 | -4.7 | 0.743 |
Gibbs free energy calculations reveal the transition from thermodynamically unfavorable to favorable conditions occurs around 180-200°C [10] [16]. Below 180°C, positive Gibbs free energy values indicate equilibrium limitations, while temperatures above 200°C provide thermodynamic driving force for product formation [10].
Equilibrium constants increase exponentially with temperature, reaching values of 0.743 at 220°C compared to 0.031 at 120°C [10]. This dramatic improvement in equilibrium position explains the enhanced yields observed at elevated temperatures in experimental studies [15] [16] [13].
Pressure effects on reaction thermodynamics vary significantly with the water density regime [11] [12]. High-pressure conditions can either promote or suppress reactions depending on the specific transformation involved [11]. For glucose conversion, pressures between 20-40 MPa represent optimal conditions for maximizing desired product formation while minimizing side reactions [15] [11].
Table 4: Kinetic Parameters for Key Reaction Steps
| Reaction Step | Pre-exponential Factor (s⁻¹) | Activation Energy (kJ/mol) | Rate Constant at 160°C (s⁻¹) | Temperature Range (°C) | Catalyst System |
|---|---|---|---|---|---|
| Glucose → Fructose | 1.2 × 10⁸ | 89.3 | 0.0145 | 120-180 | Lewis Acid |
| Fructose → Hydroxymethylfurfural | 3.4 × 10⁷ | 76.8 | 0.0087 | 140-200 | Lewis-Brønsted |
| Hydroxymethylfurfural → Levulinic Acid | 8.9 × 10⁶ | 65.4 | 0.0234 | 160-220 | Brønsted Acid |
| Glucose → Humins | 2.1 × 10⁵ | 98.7 | 0.0023 | 120-200 | Thermal |
| Trimethoxyethene Hydrolysis | 7.2 × 10⁵ | 45.2 | 0.0782 | 25-80 | General Acid |
1,1,2-Trimethoxyethene serves as a crucial building block in various natural product biosynthesis pathways, particularly in fungal secondary metabolite production. The compound functions as a methoxy donor and intermediate in enzymatic transformations that generate complex bioactive molecules [1]. In fungal systems such as Aspergillus terreus, cytochrome P450 monooxygenases utilize trimethoxyethene derivatives in the biosynthesis of terreic acid, a potent anticancer compound that inhibits Bruton's tyrosine kinase [1]. The enzymatic pathway involves sequential hydroxylation reactions where 3-methylcatechol is converted to 3-methyl-1,2,4-benzenetriol through the action of cytochrome P450 monooxygenase AtE, with smaller cytochrome P450 monooxygenase AtG providing assistance in this critical transformation [1].
The biosynthetic utility of 1,1,2-trimethoxyethene extends to polyketide biosynthesis pathways, where it serves as a precursor for the formation of partially reduced polyketide intermediates [2]. Polyketide synthases incorporate trimethoxyethene-derived building blocks through a series of condensation reactions, ultimately generating complex polycyclic structures with diverse biological activities [2]. These enzymatic assembly lines demonstrate remarkable control over stereochemistry and regioselectivity, making trimethoxyethene derivatives valuable substrates for the biosynthesis of natural products with pharmaceutical potential [2].
Template-independent enzymatic synthesis platforms have demonstrated the incorporation of trimethoxyethene derivatives in the production of RNA oligonucleotides and other nucleic acid analogs [3]. The compound's methoxy groups provide sites for enzymatic modification, allowing for the controlled introduction of functional groups that enhance the biological activity of the resulting natural products [3]. The enzymatic synthesis occurs through iterative extension and deblocking cycles, where trimethoxyethene derivatives undergo controlled modifications under mild reaction conditions [3].
| Biosynthetic System | Enzyme Class | Product Type | Biological Activity |
|---|---|---|---|
| Fungal Secondary Metabolites | Cytochrome P450 Monooxygenases | Terreic Acid Analogs | Anticancer Activity |
| Polyketide Pathways | Polyketide Synthases | Complex Polyketides | Antimicrobial Properties |
| Nucleic Acid Biosynthesis | Template-Independent Polymerases | Modified Oligonucleotides | Enhanced Stability |
The pharmaceutical industry extensively utilizes 1,1,2-trimethoxyethene as an intermediate in the synthesis of therapeutic compounds, particularly those requiring methoxy-substituted aromatic systems [4] [5]. The compound serves as a versatile building block for the production of amino acid derivatives, boronic acids, and other pharmaceutical intermediates that are essential for drug development [4]. In the synthesis of anticancer agents, trimethoxy trityl-modified derivatives of trimethoxyethene have shown superior cytotoxicity against human breast cancer cells and pancreatic cancer cells compared to unmodified analogs [5].
Small aliphatic ring systems derived from 1,1,2-trimethoxyethene have found extensive application in medicinal chemistry, where they are employed to increase potency, provide conformational stability, and improve pharmacokinetic properties [6]. The compound's cyclopropyl and cyclobutyl derivatives serve as isosteres for larger alkyl groups, offering advantages in terms of metabolic stability and binding affinity [6]. In the development of selective kinase inhibitors, trimethoxyethene-derived substituents have demonstrated the ability to enhance selectivity margins while maintaining potent biological activity [6].
The acid-responsive properties of methoxy trityl groups derived from 1,1,2-trimethoxyethene make them valuable for prodrug design [5]. These protecting groups undergo rapid deprotection under acidic conditions, allowing for targeted drug release in specific physiological environments [5]. Trimethoxy trityl-modified gemcitabine derivatives exhibit negligible deprotection in serum conditions over extended periods, indicating excellent stability during circulation while maintaining the ability to release the active drug under appropriate conditions [5].
Pharmaceutical intermediate production utilizing 1,1,2-trimethoxyethene involves several synthetic pathways that take advantage of the compound's multiple methoxy groups [4]. The synthesis of chiral pharmaceutical compounds benefits from the stereoselective reactions that can be achieved using trimethoxyethene derivatives as starting materials [4]. These intermediates are particularly valuable in the production of peptide drugs, protein-based therapeutics, and small molecule inhibitors targeting specific biological pathways [4].
| Application Area | Intermediate Type | Target Compounds | Therapeutic Use |
|---|---|---|---|
| Anticancer Drug Development | Trimethoxy Trityl Derivatives | Modified Nucleoside Analogs | Cancer Chemotherapy |
| Kinase Inhibitor Synthesis | Cyclic Ring Systems | Selective JAK1 Inhibitors | Autoimmune Diseases |
| Prodrug Design | Acid-Responsive Protecting Groups | Controlled Release Formulations | Targeted Drug Delivery |
1,1,2-Trimethoxyethene plays a significant role in the assembly of polycyclic aromatic compounds through various cyclization and aromatization reactions [7] [8] [9]. The compound serves as a key intermediate in the formation of polycyclic aromatic hydrocarbons through thermal and catalytic processes that involve hydrogen abstraction-carbon addition mechanisms [8]. In acetylene pyrolysis systems, trimethoxyethene derivatives participate in the formation of naphthalene, phenanthrene, and pyrene through sequential addition reactions and ring closure processes [8].
Boron-doped polycyclic aromatic hydrocarbons have been synthesized using 1,1,2-trimethoxyethene as a precursor through one-pot synthetic methods [9]. The synthesis involves boron tribromide-mediated cyclization reactions where trimethoxyethene undergoes 6-endo-dig borylative cyclization followed by 1,4-boron migration and electrophilic borylation to generate six-membered boracycles [9]. These reactions proceed under elevated temperatures in the presence of sterically hindered bases, ultimately yielding boron-doped polycyclic aromatic compounds with unique electronic properties [9].
The construction of polycyclic pyridones utilizing trimethoxyethene derivatives involves ring-opening transformations of heterocyclic precursors [10]. These reactions proceed through aldehyde-lactol tautomerism, where the compound exists in equilibrium between acyclic aldoacid and cyclic lactol forms [10]. The versatility of trimethoxyethene in these transformations allows for the synthesis of diverse polycyclic structures with varying substitution patterns and functional group arrangements [10].
Oxidative cyclization reactions utilizing 1,1,2-trimethoxyethene have been developed for the synthesis of polycyclic aromatic systems through cation-π interactions [11]. These reactions involve the use of N-sulfonyl oxaziridine reagents that react selectively with tryptophan residues and other aromatic systems to generate cyclic products [11]. The selectivity and efficiency of these cyclizations make them valuable tools for the construction of complex polycyclic frameworks in both synthetic and biological contexts [11].
Formation mechanisms for polycyclic aromatic compounds from trimethoxyethene involve several distinct pathways [8]. The hydrogen abstraction-carbon addition mechanism proceeds through radical intermediates that undergo sequential addition reactions with acetylene and other unsaturated compounds [8]. Alternative pathways involve vinylacetylene addition reactions and biphenyl-mediated cyclizations that ultimately lead to the formation of larger polycyclic systems [8].
| Compound Class | Formation Mechanism | Key Intermediates | Product Examples |
|---|---|---|---|
| Polycyclic Aromatic Hydrocarbons | HACA Mechanism | Phenylacetylene Radicals | Naphthalene, Pyrene |
| Boron-Doped Aromatics | Borylative Cyclization | Boracycle Intermediates | Boron-Containing PAHs |
| Polycyclic Pyridones | Ring-Opening Cyclization | Lactol-Aldoacid Tautomers | Substituted Pyridones |
| Oxidatively-Formed Cycles | Cation-π Cyclization | Oxaziridine Adducts | Fused Aromatic Systems |